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Compound of Interest

Compound Name: ATI22-107

Cat. No.: B1667671

Initial investigations into ATI22-107 as a potential therapeutic agent for schizophrenia have
revealed no supporting scientific literature, clinical trial data, or publicly available research. All
current evidence points to ATI22-107 as a novel cardiovascular agent with a dual mechanism
of action, designed for conditions requiring inotropic support.

This technical guide synthesizes the available preclinical data on ATI22-107, focusing on its
established pharmacological profile in the cardiovascular system. The information presented is
intended for researchers, scientists, and drug development professionals to clarify the current
understanding of this compound and to highlight the absence of data related to its use in
psychiatric disorders.

Core Mechanism of Action

ATI22-107 is characterized as a novel dual pharmacophore compound. Its primary mechanism
involves the simultaneous inhibition of two key targets in cardiomyocytes:

e Type lll Phosphodiesterase (PDE-III): Inhibition of PDE-III leads to an increase in
intracellular cyclic adenosine monophosphate (CAMP), which in turn enhances cardiac
contractility (inotropic effect).

e L-type Calcium Channel (LTCC): Antagonism of the LTCC is intended to mitigate the risk of
calcium overload, a common side effect of traditional PDE-III inhibitors that can lead to
arrhythmias[1][2].
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This dual action is designed to provide a safer profile for an inotropic agent, balancing
enhanced heart muscle contractility with a reduction in arrhythmogenic potential[1][2].

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on ATI22-
107's effects on feline ventricular myocytes.

Enoximone (PDE-III
Parameter ATI22-107 Effect o Reference
inhibitor) Effect

Dose-dependent

Peak Intracellular ) Dose-dependent

increase at 300 nM ] [11[2]
Caz+ increase

and 1.0 uM
Diastolic Intracellular o ] Dose-dependent

Minimal to no increase [11[2]
Caz+ increase
L-type Calcium Dose-dependent

Not reported [1][2]

Channel Current decrease

_ Augmentation at lower  Dose-dependent
Myocardial ) ] )
- stimulation augmentation across [1][2]
Contractility ) )
frequencies all frequencies

Experimental Protocols

The primary preclinical evaluation of ATI22-107 involved in vitro studies using feline ventricular
myocytes and trabeculae.

Isolation of Feline Ventricular Myocytes

e Animal Model: Adult feline hearts were used.

o Procedure: Hearts were rapidly excised and mounted on a Langendorff apparatus for
retrograde perfusion.

o Enzymatic Digestion: The coronary arteries were perfused with a collagenase and
hyaluronidase solution to digest the extracellular matrix and isolate individual myocytes.
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o Cell Collection: The digested ventricular tissue was minced and gently agitated to release
single, rod-shaped, calcium-tolerant myocytes.

Measurement of Intracellular Calcium Transients

o Fluorescent Indicator: Isolated myocytes were loaded with the calcium-sensitive fluorescent
dye Fluo-3 AM.

» Stimulation: Myocytes were field-stimulated to elicit contractions and associated calcium
transients.

o Data Acquisition: A photomultiplier tube or a high-speed camera was used to capture the
fluorescence intensity changes, which are proportional to the intracellular calcium
concentration.

e Drug Application: ATI22-107 or the comparator drug, enoximone, was added to the
superfusate at varying concentrations to determine dose-dependent effects.

Patch-Clamp Electrophysiology for L-type Calcium
Channel Current
» Configuration: Whole-cell patch-clamp technique was employed on isolated ventricular

myocytes.

» Voltage Protocol: A specific voltage-clamp protocol was used to isolate and measure the
current flowing through the L-type calcium channels.

e Drug Perfusion: ATI22-107 was perfused onto the patched cell to measure its direct effect on
the LTCC current amplitude.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of ATI22-107 in
cardiomyocytes and the general experimental workflow for its evaluation.
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Proposed signaling pathway of ATI22-107 in a cardiomyocyte.
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Workflow for preclinical evaluation of ATI22-107.

Conclusion
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The available scientific evidence identifies ATI22-107 as a cardiovascular compound with a
dual mechanism of action aimed at increasing myocardial contractility while minimizing the risk
of arrhythmias. There is currently no public data from preclinical or clinical studies to suggest
that ATI22-107 is being investigated as a potential treatment for schizophrenia or any other
psychiatric disorder. The molecular targets of ATI22-107 (PDE-IIl and LTCC in cardiomyocytes)
are not recognized as primary therapeutic targets for the pathophysiology of schizophrenia.

Professionals in drug development and neuroscience research should be aware that, based on
current knowledge, ATI22-107's therapeutic potential lies within the field of cardiology. Any
consideration of this compound for neurological or psychiatric applications would require a
significant and currently unreported shift in its research and development trajectory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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